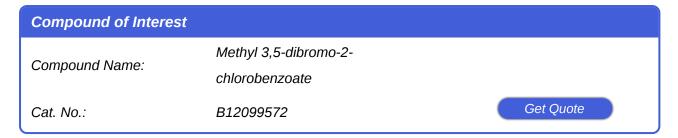


X-ray crystal structure analysis of Methyl 3,5dibromo-2-chlorobenzoate

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An In-depth Technical Guide on the X-ray Crystal Structure Analysis of Halogenated Benzoates: A Case Study of Methyl 3,5-dibromo-4-methylbenzoate

Disclaimer: As of this writing, a published X-ray crystal structure for **Methyl 3,5-dibromo-2-chlorobenzoate** could not be located in publicly accessible databases. Therefore, this guide will utilize the closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, as a representative example to illustrate the principles and methodologies of X-ray crystal structure analysis for this class of molecules. The experimental protocols and crystallographic data presented herein pertain to Methyl 3,5-dibromo-4-methylbenzoate.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of halogenated benzoic acid derivatives.

Introduction

Halogenated benzoic acids and their esters are important intermediates in the synthesis of a variety of natural products and pharmacologically active compounds.[1][2] X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of these molecules in the solid state. This information is crucial for understanding structure-activity relationships, designing new molecules with desired properties, and for quality control in drug development.



This guide provides a comprehensive overview of the X-ray crystal structure analysis of a representative halogenated benzoate, including a detailed experimental protocol and a summary of the key crystallographic data.

Experimental Protocols Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

A detailed method for the synthesis of Methyl 3,5-dibromo-4-methylbenzoate has been reported.[1][2] The synthesis involves the bromination of methyl 4-methylbenzoate.

Materials:

- Methyl 4-methylbenzoate
- · Anhydrous aluminum chloride
- Bromine
- Methanol
- · Nitrogen atmosphere

Procedure:

- Anhydrous aluminum chloride (1.60 mmol) was added portionwise to stirred methyl 4-methylbenzoate (0.6 mmol) at 0°C under a nitrogen atmosphere.[1][2]
- Bromine was added over a period of 45 minutes.[1][2]
- The reaction mixture was stirred for an additional 30 minutes at room temperature and then for 1 hour at 80°C.[1]
- After cooling to room temperature, the mixture was treated with cold methanol (100 ml) and stirred overnight.[1]
- The crude product was filtered, washed with methanol at 30°C, and then recrystallized from methanol at 10°C to yield colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate (86% yield).[1]



X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for Methyl 3,5-dibromo-4-methylbenzoate were collected at a low temperature to minimize thermal vibrations.

Instrumentation:

A suitable single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) was used.[1]

Data Collection:

- A colorless plate-like crystal of suitable dimensions (e.g., 0.64 × 0.14 × 0.08 mm) was mounted.[1]
- Data was collected at a temperature of 89 K.[1]
- Omega scans were used to collect a total of 3471 independent reflections.[1]

Structure Solution and Refinement:

- The structure was solved by direct methods and refined on F2.
- Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]

Data Presentation: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate

The following tables summarize the key crystallographic data and structure refinement details for Methyl 3,5-dibromo-4-methylbenzoate.[1]

Table 1: Crystal Data and Structure Refinement



Parameter	Value
Empirical formula	C ₉ H ₈ Br ₂ O ₂
Formula weight	307.97
Temperature	89 K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	P212121
Unit cell dimensions	
a	3.9716 (2) Å
b	14.2359 (7) Å
С	17.2893 (8) Å
α, β, γ	90°
Volume	977.52 (8) ų
Z	4
Density (calculated)	2.093 Mg/m³
Absorption coefficient	8.26 mm ⁻¹
F(000)	592
Data collection	
Reflections collected	3471
Independent reflections	3471
Reflections with $I > 2\sigma(I)$	2922
Refinement	
Refinement method	Full-matrix least-squares on F ²
Goodness-of-fit on F ²	Not reported



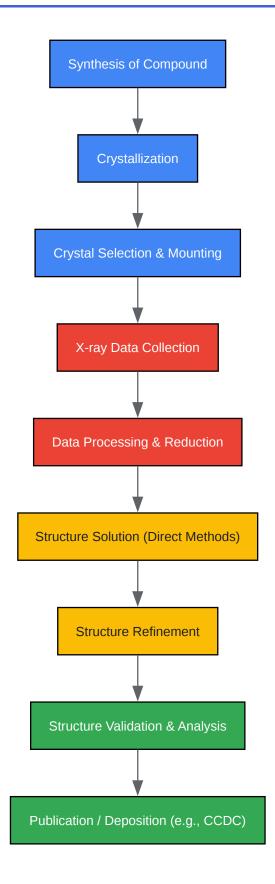
Final R indices [I>2 σ (I)]

 $R_1 = 0.061$

Visualizations Generalized Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule.





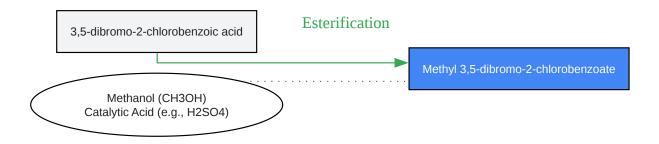
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Caption: A generalized workflow for single-crystal X-ray structure analysis.



Plausible Synthetic Pathway for Methyl 3,5-dibromo-2chlorobenzoate

While a specific synthesis for **Methyl 3,5-dibromo-2-chlorobenzoate** was not found, a plausible pathway can be inferred from known reactions of similar compounds. A potential route could involve the esterification of 3.5-dibromo-2-chlorobenzoic acid.



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Caption: A plausible synthetic route to Methyl 3,5-dibromo-2-chlorobenzoate.

Structural Insights from the Case Study

In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is essentially planar.[1][2] The crystal packing is stabilized by weak intermolecular interactions, including C—H····Br and C—H····O hydrogen bonds, which link adjacent molecules into layers.[1][2] This type of detailed structural information is invaluable for understanding the solid-state properties of these materials and for designing new crystalline forms with tailored characteristics.

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